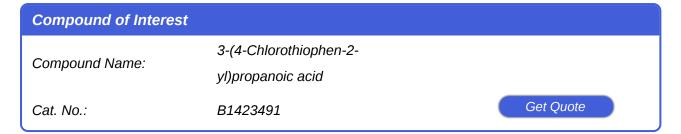




Synthesis Protocol for 3-(4-Chlorothiophen-2-yl)propanoic acid

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Application Note

This document provides a detailed protocol for the synthesis of **3-(4-Chlorothiophen-2-yl)propanoic acid**, a valuable building block in medicinal chemistry and materials science. The described methodology is a two-step process commencing with a Palladium-catalyzed Heck coupling reaction between 2-bromo-4-chlorothiophene and methyl acrylate. The resulting acrylate is subsequently hydrolyzed and reduced in a one-pot procedure to yield the target propanoic acid. This protocol is intended for researchers and professionals in the fields of organic synthesis, drug development, and chemical research.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of **3-(4-Chlorothiophen-2-yl)propanoic acid**.



Step	Reaction	Starting Material	Product	Molecular Weight (g/mol)	Yield (%)	Purity (%)
1	Heck Coupling	2-bromo-4- chlorothiop hene	Methyl (E)-3-(4- chlorothiop hen-2- yl)acrylate	218.52	85-95 (estimated)	>95
2	Hydrolysis & Hydrogena tion	Methyl (E)-3-(4- chlorothiop hen-2- yl)acrylate	3-(4- Chlorothiop hen-2- yl)propanoi c acid	190.65	90-98 (estimated)	>98

Experimental Protocols

Step 1: Synthesis of Methyl (E)-3-(4-chlorothiophen-2-yl)acrylate

This procedure details the Palladium-catalyzed Heck coupling of 2-bromo-4-chlorothiophene with methyl acrylate.

Materials:

- 2-bromo-4-chlorothiophene
- Methyl acrylate
- Palladium(II) acetate (Pd(OAc)₂)
- Tri(o-tolyl)phosphine (P(o-tol)₃)
- Triethylamine (Et₃N)
- Acetonitrile (MeCN), anhydrous



- Dichloromethane (DCM)
- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate (MgSO₄), anhydrous
- Silica gel for column chromatography

Procedure:

- To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-bromo-4-chlorothiophene (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).
- Add anhydrous acetonitrile to the flask to dissolve the solids.
- To this solution, add triethylamine (2.0 eq) followed by methyl acrylate (1.5 eq) via syringe.
- Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.
 Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Dissolve the residue in dichloromethane and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl (E)-3-(4-chlorothiophen-2-yl)acrylate as a solid.

Step 2: Synthesis of 3-(4-Chlorothiophen-2-yl)propanoic acid

This procedure describes the hydrolysis of the acrylate ester followed by the hydrogenation of the double bond.



Materials:

- Methyl (E)-3-(4-chlorothiophen-2-yl)acrylate
- Sodium hydroxide (NaOH)
- Methanol (MeOH)
- Water (H₂O)
- Palladium on carbon (10% Pd/C)
- Hydrogen gas (H₂)
- · Hydrochloric acid (HCl), concentrated
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Sodium sulfate (Na2SO4), anhydrous

Procedure:

- Dissolve Methyl (E)-3-(4-chlorothiophen-2-yl)acrylate (1.0 eq) in methanol in a round-bottom flask.
- Add an aqueous solution of sodium hydroxide (2.0 eq).
- Stir the mixture at room temperature for 2-4 hours to effect hydrolysis of the ester. Monitor by TLC.
- Once hydrolysis is complete, carefully add 10% Palladium on carbon (5 mol %) to the reaction mixture.
- Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.
- Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.



- Upon completion of the hydrogenation (monitored by TLC or ¹H NMR), filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
- Concentrate the filtrate under reduced pressure to remove the methanol.
- Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.
- Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.
- Extract the product with ethyl acetate (3 x volumes).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(4-Chlorothiophen-2-yl)propanoic acid as a solid.

Visualizations



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Caption: Synthetic workflow for **3-(4-Chlorothiophen-2-yl)propanoic acid**.

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